molecular formula C21H18Cl2N2O4 B3488667 (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione

Cat. No.: B3488667
M. Wt: 433.3 g/mol
InChI Key: TVDDFEAUFJSQFG-CAOOACKPSA-N
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Description

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione is a synthetic organic compound It is characterized by its complex structure, which includes a benzylidene group, an imidazolidine-2,4-dione core, and various substituents such as 2,4-dichlorobenzyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of glycine derivatives with urea under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with an aldehyde or ketone in the presence of a base.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation products: Epoxides, alcohols.

    Reduction products: Benzyl derivatives.

    Substitution products: Compounds with different substituents at the benzylidene or benzyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Polymer Science: Use as a monomer or additive in the synthesis of polymers with unique properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism by which (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione: Lacks the prop-2-en-1-yl group.

    (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-methylbenzylidene}imidazolidine-2,4-dione: Contains a methyl group instead of the prop-2-en-1-yl group.

Uniqueness

The presence of the prop-2-en-1-yl group in (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione may confer unique chemical and biological properties, such as increased reactivity or enhanced interaction with biological targets.

Properties

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-3-4-13-7-12(8-17-20(26)25-21(27)24-17)9-18(28-2)19(13)29-11-14-5-6-15(22)10-16(14)23/h3,5-10H,1,4,11H2,2H3,(H2,24,25,26,27)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDDFEAUFJSQFG-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}imidazolidine-2,4-dione

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